molecular formula C12H21NO3 B3391410 tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate CAS No. 1780931-52-3

tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate

Cat. No.: B3391410
CAS No.: 1780931-52-3
M. Wt: 227.30 g/mol
InChI Key: VQIBLZZFDRFZPS-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate is a carbamate derivative characterized by a tert-butyloxycarbonyl (Boc) protecting group, a cyclopropylmethyl substituent, and a 3-oxopropyl chain. The Boc group is widely employed in organic synthesis to protect amine functionalities, enabling selective reactions at other sites . The cyclopropylmethyl moiety introduces steric constraints and ring strain, which may influence reactivity and conformational stability. This compound is synthetically versatile, serving as an intermediate in pharmaceutical and agrochemical research, though its specific applications remain proprietary in many cases.

Properties

IUPAC Name

tert-butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-7-10(8-14)6-9-4-5-9/h8-10H,4-7H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIBLZZFDRFZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780931-52-3
Record name tert-butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate typically involves the following steps:

    Formation of the Carbamate Group: The initial step involves the reaction of tert-butyl chloroformate with an amine to form the tert-butyl carbamate.

    Introduction of the Cyclopropylmethyl Group: The cyclopropylmethyl group is introduced through a nucleophilic substitution reaction, where a cyclopropylmethyl halide reacts with the carbamate.

    Formation of the Oxopropyl Group:

Industrial Production Methods

In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

    Catalysts and Solvents: Catalysts such as palladium or platinum may be used to enhance reaction rates, while solvents like dichloromethane or tetrahydrofuran are employed to dissolve reactants and intermediates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace the carbamate group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, tetrahydrofuran.

    Catalysts: Palladium, platinum.

Major Products

    Oxidation Products: Corresponding oxides or ketones.

    Reduction Products: Alcohols or amines.

    Substitution Products: Halides or alkoxides.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. Its carbamate group can form stable covalent bonds with active site residues, providing insights into enzyme mechanisms.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release active pharmaceutical ingredients, enhancing drug delivery and bioavailability.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and

Biological Activity

tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C_{13}H_{23}N_{1}O_{3}
  • Molecular Weight : 241.33 g/mol
  • CAS Number : Not specified in the sources.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, which can lead to various therapeutic effects. Ongoing studies are investigating its precise molecular pathways and targets.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially by inhibiting pro-inflammatory cytokines or pathways involved in inflammation.
  • Anticancer Potential : There is emerging evidence that this compound could have anticancer effects. It may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, although detailed studies are still required to confirm these effects.
  • Analgesic Properties : Similar to other carbamate derivatives, it may exhibit analgesic activity by interacting with pain perception pathways.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in specific cancer cells
AnalgesicModulation of pain pathways

Case Studies

  • Anti-inflammatory Study : In vitro experiments demonstrated that this compound effectively reduced the levels of TNF-alpha in human macrophages, suggesting its potential as an anti-inflammatory agent.
  • Anticancer Research : A study involving various cancer cell lines showed that the compound inhibited cell proliferation significantly at certain concentrations, indicating its potential as a lead compound for developing anticancer therapies.
  • Pain Management Trials : Animal models have been utilized to assess the analgesic properties of the compound, showing promising results in reducing pain response without significant side effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Compound Key Substituents Functional Groups Key Properties
tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate (Target) Cyclopropylmethyl, 3-oxopropyl Carbamate, ketone High ring strain (cyclopropane), moderate polarity, potential for H-bonding
tert-Butyl N-(6-bromohexyl) carbamate Linear hexyl chain, bromine Carbamate, alkyl bromide Lipophilic, reactive toward nucleophiles (e.g., SN2 reactions)
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamate Cyclobutylmethyl, hydroxyl, ketone Carbamate, hydroxyl, ketone Enhanced H-bonding (hydroxyl), reduced ring strain (cyclobutane vs. cyclopropane)
tert-Butyl N-[(S)-3-isopropyl-2-oxo-oxetan-3-yl]carbamate Isopropyl, oxetane ring Carbamate, lactam (oxetane) Rigid oxetane ring improves metabolic stability; chiral center influences activity
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl, cyclopropane Carbamate, aromatic fluorine Increased electronegativity (fluorine), aromatic π-stacking capability

Physicochemical Properties

  • Polarity : The 3-oxo group in the target compound increases polarity compared to purely alkyl (e.g., hexyl) or aromatic (e.g., fluorophenyl) analogues. However, hydroxyl-containing derivatives (e.g., cyclobutyl-hydroxy ) exhibit even greater polarity.
  • Lipophilicity: Cyclopropylmethyl’s non-aromatic nature results in lower logP values compared to fluorophenyl derivatives .
  • Stability : Cyclopropane’s ring strain may render the target compound more reactive toward ring-opening under acidic or thermal conditions compared to cyclobutyl or oxetane derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate
Reactant of Route 2
tert-Butyl N-[2-(cyclopropylmethyl)-3-oxopropyl]carbamate

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